HC Blue 1
Overview
Description
HC Blue 1, also known as 2,2’-((4-(Methylamino)-3-nitrophenyl)imino)bis(ethanol), is a synthetic aromatic amine. It was primarily used as a semi-permanent hair dye until the mid-1980s. The compound is characterized by its dark blue microcrystals or dark purple powder form .
Preparation Methods
HC Blue 1 is synthesized through a multi-step process. The initial step involves the reaction of 4-fluoro-3-nitrobenzenamine with ethylene oxide to form an intermediate compound, 2,2’-((4-fluoro-3-nitrophenyl)imino)bis(ethanol). This intermediate is then reacted with methylamine to produce this compound . Industrial production methods follow similar synthetic routes, ensuring the compound’s purity and consistency.
Chemical Reactions Analysis
HC Blue 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aldehydes or ketones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The aromatic ring allows for electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
Scientific Research Applications
Environmental Remediation: It has been used in the degradation and treatment of industrial wastewaters through advanced oxidation processes.
Hydrocomposites: The compound is involved in the synthesis of dual-responsive hydrogel composites for environmental remediation and water treatment.
Adsorption Studies: Research has explored the use of hydrochar derived from biomass in the adsorption of dyes like methylene blue.
Mechanism of Action
The mechanism of action of HC Blue 1 involves its interaction with cellular components. It can induce DNA damage, gene mutation, and chromosomal anomalies in cultured mammalian cells. The compound’s effects are mediated through its ability to bind to DNA and inhibit intercellular communication .
Comparison with Similar Compounds
HC Blue 1 is structurally similar to other nitrophenylenediamine dyes, such as HC Blue 2. While both compounds share similar chemical structures, this compound has been found to induce hepatocellular carcinomas in mice, whereas HC Blue 2 did not show the same level of carcinogenicity . This difference in carcinogenic potency highlights the unique properties of this compound.
Similar Compounds
HC Blue 2: 2,2’-((4-((2-Hydroxyethyl)amino)-3-nitrophenyl)imino)bis(ethanol)
Brilliant Blue FCF: A synthetic dye used in processed foods and cosmetics.
Properties
IUPAC Name |
2-[N-(2-hydroxyethyl)-4-(methylamino)-3-nitroanilino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-12-10-3-2-9(8-11(10)14(17)18)13(4-6-15)5-7-16/h2-3,8,12,15-16H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJSMPQOVHQYTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)N(CCO)CCO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 | |
Record name | HC BLUE 1 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20451 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020191 | |
Record name | HC Blue 1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hc blue 1 appears as dark blue microcrystals or dark purple powder. (NTP, 1992), Dark blue or bluish-black solid; [HSDB] | |
Record name | HC BLUE 1 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20451 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | HC Blue 1 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5483 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992), Slightly soluble in water (0.38% w/w); soluble in ethanol, methanol and acetone | |
Record name | HC BLUE 1 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20451 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | HC BLUE NO 1 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4182 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Has been available commercially with purity 95%, with 2-((4- methylamino)-3-nitrophenyl)imino)ethanol (<5%) as a possible impurity | |
Record name | HC BLUE NO 1 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4182 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Dark-blue microcrystals or blue-black amorphous powder | |
CAS No. |
2784-94-3 | |
Record name | HC BLUE 1 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20451 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | HC Blue 1 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2784-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | HC Blue No. 1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002784943 | |
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Record name | Ethanol, 2,2'-[[4-(methylamino)-3-nitrophenyl]imino]bis- | |
Source | EPA Chemicals under the TSCA | |
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Record name | HC Blue 1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-[[4-(methylamino)-3-nitrophenyl]imino]bisethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.633 | |
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Record name | HC BLUE NO. 1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UH430IGW0C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | HC BLUE NO 1 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4182 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
215 to 219 °F (NTP, 1992), 101.5-104 °C | |
Record name | HC BLUE 1 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20451 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | HC BLUE NO 1 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4182 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the toxicological concerns associated with 2,2'-((4-(methylamino)-3-nitrophenyl)imino)bis(ethanol) (HC Blue No. 1)?
A: Studies indicate that HC Blue No. 1 poses several toxicological concerns. [, , ] Research shows:
- Carcinogenicity: HC Blue No. 1 showed clear evidence of carcinogenicity in both male and female B6C3F1 mice, with increased incidences of hepatocellular carcinomas. [] In female F344/N rats, it induced increased incidences of alveolar/bronchiolar neoplasms, while evidence in male rats was equivocal. []
- Mutagenicity: The compound exhibited mutagenicity in several Salmonella typhimurium strains (TA97, TA98, TA100) with and without metabolic activation. [, ] It also induced unscheduled DNA synthesis in rat hepatocytes in vitro. []
- Developmental Toxicity: HC Blue No. 1 was associated with fetal bone malformations in rats when administered orally at maternally toxic levels. []
- Other Toxicities: Short-term and subchronic studies in animals revealed dose-dependent reductions in weight gain. []
Q2: How is HC Blue No. 1 absorbed and excreted from the body?
A: Research suggests that HC Blue No. 1 is absorbed through the skin, albeit slowly. [] Following absorption, it is excreted both in urine and bile. [] Interestingly, the chemical structure seems to remain unaltered during its transit through the body, suggesting limited metabolic alteration. []
Q3: What is the impact of structural modifications on the activity of HC Blue No. 1?
A: While direct studies comparing HC Blue No. 1 with structural analogs are limited within the provided abstracts, comparative research with a structurally similar dye, HC Blue No. 2, offers some insight. [, , ] This research suggests that even minor structural differences within this class of phenylenediamine dyes can influence their metabolic pathways and genotoxic potential. This highlights the importance of understanding structure-activity relationships for this class of compounds.
Q4: What are the major metabolic pathways of HC Blue No. 1 in different species?
A: While the provided abstracts don't delve into specific metabolic pathways, research comparing HC Blue No. 1 with HC Blue No. 2 suggests species-specific differences in metabolism. [] This emphasizes the importance of considering species differences when extrapolating toxicological findings from animal models to humans.
Q5: What analytical methods are employed to characterize and quantify HC Blue No. 1?
A: While specific details on analytical methods are limited in the abstracts, they mention techniques like HPLC fractionation guided by the Salmonella (TA98) bioassay to isolate mutagenic components. [] This suggests a combination of bioassays and chromatographic techniques for characterization and quantification.
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